Dual‑Fragment Architecture: Structural Confirmation by High‑Field NMR
The compound's identity is confirmed by ¹H NMR spectroscopy in DMSO‑d₆, establishing the presence of both the 5‑ethyl‑1,3,4‑thiadiazole and 5‑methyl‑1,2,3‑triazole moieties on the benzamide scaffold [1]. In contrast, the single‑fragment comparator N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (C11H11N3OS) lacks the triazole substituent entirely and consequently shows a distinctly different NMR fingerprint . The molecular formula confirms the additional nitrogen atoms contributed by the triazole (C14H14N6OS vs. C11H11N3OS), which directly impacts hydrogen‑bond donor/acceptor count and polar surface area.
| Evidence Dimension | Molecular composition and spectroscopic identity |
|---|---|
| Target Compound Data | C14H14N6OS; MW 314.37 g/mol; InChIKey: KIOCQEUNXVKSRV‑UHFFFAOYSA‑N; ¹H NMR (DMSO-d₆) available |
| Comparator Or Baseline | N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: C11H11N3OS; MW 233.29 g/mol; missing triazole ring |
| Quantified Difference | ΔMW = 81.08 g/mol; ΔNitrogen count = +3; complete absence of triazole-associated proton signals in comparator NMR |
| Conditions | ¹H NMR spectroscopy, DMSO-d₆ solvent, reference spectral database |
Why This Matters
Unequivocal structural confirmation via NMR ensures procurement of the correct dual‑fragment entity, eliminating the risk of receiving a single‑fragment analog that would confound biological screening results.
- [1] SpectraBase. benzamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)-. Compound ID: 1iSElsPWybB. Copyright © 2016‑2025 John Wiley & Sons, Inc. View Source
